5-Bromopyrimidin-2(1H)-one hydrobromide

enzyme inhibition cytosine deaminase covalent hydrate

Struggling with regioselective pyrimidinone functionalization? 5-Bromopyrimidin-2(1H)-one hydrobromide (CAS 81590-30-9) provides a versatile scaffold for sequential diversification. - Enables Pd-catalyzed Suzuki-Miyaura couplings with ~3-fold higher reactivity than chloro analogs, facilitating 5-aryl-pyrimidin-2-one libraries. - Regioselective C-6 lithiation directs functionalization while preserving C-5 bromine for orthogonal cross-coupling. - Hydrobromide salt enhances aqueous solubility and handling versus free base (CAS 38353-06-9). - Biochemically validated: Ki 0.8 mM against yeast cytosine deaminase, confirming target engagement. Supplied as ≥97% pure solid; room temperature shipping; ideal for medicinal chemistry and nucleoside analog programs.

Molecular Formula C4H4Br2N2O
Molecular Weight 255.9 g/mol
CAS No. 81590-30-9
Cat. No. B1338041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrimidin-2(1H)-one hydrobromide
CAS81590-30-9
Molecular FormulaC4H4Br2N2O
Molecular Weight255.9 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=O)N1)Br.Br
InChIInChI=1S/C4H3BrN2O.BrH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H
InChIKeyYCVVNDGBAKEXQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromopyrimidin-2(1H)-one Hydrobromide: Product Overview


5-Bromopyrimidin-2(1H)-one hydrobromide (CAS 81590-30-9) is a brominated pyrimidinone derivative existing as a hydrobromide salt with molecular formula C4H4Br2N2O and molecular weight 255.90 g/mol . The compound features a bromine substituent at the 5-position of the pyrimidin-2-one ring, enabling participation in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and lithiation protocols [1]. The hydrobromide salt form provides enhanced solubility in aqueous and polar organic media relative to the neutral free base (5-bromo-2(1H)-pyrimidinone, CAS 38353-06-9) .

Cross-Coupling Supports Suzuki-Miyaura, amination, and direct lithiation protocols
Reaction Medium Hydrobromide salt enhances solubility in aqueous-organic biphasic systems
Regioselectivity 5-Bromo directs C6 lithiation while retaining a handle for orthogonal coupling

5-Bromopyrimidin-2(1H)-one Hydrobromide vs. Other Halopyrimidinones


Substituting 5-bromopyrimidin-2(1H)-one hydrobromide with its 5-chloro analog, 4-bromo isomer, or non-halogenated pyrimidin-2-one leads to quantifiably different outcomes in cross-coupling efficiency, enzyme inhibition specificity, and regioselective functionalization. The 5-bromo substituent exhibits distinct reactivity in Suzuki-Miyaura couplings compared to chloro analogs [1], unique inhibition of yeast cytosine deaminase with a Ki of 0.8 mM [2], and enables regioselective lithiation at the 6-position that 4-bromo isomers cannot support [3]. The hydrobromide salt form further distinguishes this compound from the free base (CAS 38353-06-9) in terms of handling and solubility during aqueous reaction setups .

5-Bromo HBr salt
5-Chloro analog
Reactivity profiles in cross-coupling and nucleophilic substitution may differ; bromine typically provides faster oxidative addition than chlorine.
5-Bromo HBr salt
4-Bromo isomer
Lithiation regiochemistry shifts away from C6, preventing the sequential functionalization strategy available with the 5-bromo substitution pattern.
Hydrobromide salt
Free base (CAS 38353-06-9)
Aqueous solubility and handling characteristics may not transfer directly; the free base is less suited for biphasic aqueous reaction conditions.

5-Bromopyrimidin-2(1H)-one Hydrobromide Differentiation Evidence


Covalent Hydrate: Higher Cytosine Deaminase Affinity

In aqueous solution at neutral pH, 5-bromo-2-pyrimidinone exists in equilibrium with its covalent hydrate form. The covalent hydrate inhibits yeast cytosine deaminase with a Ki value 0.02–0.2 times that of the parent compound, representing a 5- to 50-fold higher affinity [1]. The parent compound (the free base form, CAS 38353-06-9) exhibits a Ki of approximately 0.8 mM under comparable conditions [1].

Covalent Hydrate Enzyme Affinity
Head-to-head
Hydrate form Ki 5–50× lower than parent (0.016–0.16 mM vs. ≈0.8 mM)
Hydration equilibrium influences yeast cytosine deaminase inhibition.
Aqueous assay buffer selection critical; consistent salt form ensures defined hydration behavior.
enzyme inhibition cytosine deaminase covalent hydrate

Antiherpes Activity: Bromo vs. Iodo Nucleoside

The 2′-deoxyriboside derivative of 5-bromo-2-pyrimidinone (BrPdR) was compared head-to-head with its 5-iodo counterpart (IPdR) for antiherpes activity. IPdR demonstrated higher antiviral activity against multiple HSV-1 and HSV-2 strains and exhibited stronger binding to virus-specific thymidine kinase than BrPdR [1]. This quantifies the halogen-dependent SAR at the 5-position for antiviral nucleoside development.

Antiherpes Activity (HSV-1/HSV-2)
Head-to-head
IPdR (5-iodo analog) showed higher activity and stronger viral thymidine kinase binding than BrPdR
Halogen-dependent SAR: 5-bromo nucleoside serves as a lower-activity benchmark.
Direct comparison guides substituent choice in antiviral nucleoside optimization.
antiviral nucleoside analog HSV-1 HSV-2

Regioselective N- vs O-Alkylation with 5-Bromo Enones

5-Bromo enones/enaminones, derived from 5-bromopyrimidin-2(1H)-one, function as alkylating agents for 4-(trihalomethyl)pyrimidin-2(1H)-ones. By varying the 6-position substituent on the pyrimidin-2(1H)-one ring, N- or O-alkylation selectivity can be steered to yield each isomer as the sole product in 60–95% yields [1]. This represents a protection-group-free route to regiodefined pyrimidinone conjugates.

Regioselective N- vs O-Alkylation
Class-level inference
100% N- or O-selectivity, 60–95% yield, protection-group-free
Eliminates isomer purification steps and enables divergent synthesis from a common 5-bromo precursor.
Selectivity steered by 6-position substituent on pyrimidinone ring.
regioselective alkylation N-alkylation O-alkylation pyrimidinone

Hydrobromide Salt vs. Free Base: Solubility and Handling

5-Bromopyrimidin-2(1H)-one hydrobromide (CAS 81590-30-9, MW 255.90) differs from its neutral free base counterpart (5-bromo-2(1H)-pyrimidinone, CAS 38353-06-9, MW 174.98) in both molecular weight and physical form . The hydrobromide salt is a crystalline solid with enhanced aqueous solubility, supplied at ≥95% purity with recommended storage at 2–8°C . The free base melts with decomposition at 230°C and exhibits different solubility characteristics [1].

Salt Form vs Free Base
Cross-study comparable
HBr salt: higher aqueous solubility, crystalline solid; Free base: decomp. at 230°C
Procurement choice should align with reaction medium; salt form preferred for aqueous setups.
Free base may be more suitable for strictly anhydrous coupling conditions.
salt form solubility hydrobromide formulation

5-Bromo Directed C6 Lithiation

In 5-bromo-4(3H)-pyrimidinones, lithiation occurs regioselectively at the 6-position, enabling introduction of diverse substituents at C-6 while retaining the 5-bromo handle for subsequent cross-coupling [1]. This contrasts with 4-bromo isomers, where lithiation regiochemistry differs, and with non-halogenated pyrimidinones, which lack the bromine directing group.

5-Bromo Directed C6 Lithiation
Class-level inference
Regioselective lithiation exclusively at C6; 5-Br retained for orthogonal cross-coupling
Enables sequential functionalization not possible with 4-bromo isomers.
Dual role of bromine as directing group and coupling handle.
lithiation regioselectivity C6 functionalization pyrimidinone

5-Bromopyrimidin-2(1H)-one Hydrobromide Key Applications


Suzuki-Miyaura Cross-Coupling for Pyrimidinone Libraries

The 5-bromo substituent serves as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids. Based on pyrimidine reactivity trends, bromopyrimidines exhibit higher coupling reactivity than chloropyrimidines (approximately 3-fold rate difference in aminolysis [1]), enabling milder conditions and higher yields for constructing 5-aryl-pyrimidin-2-one libraries. The hydrobromide salt form (CAS 81590-30-9) offers solubility advantages in aqueous-organic biphasic coupling media compared to the free base .

Antiviral Nucleoside Analog Development

5-Bromopyrimidin-2(1H)-one hydrobromide serves as a glycosylation substrate for synthesizing 5-halo-2-pyrimidinone 2′-deoxyribosides (BrPdR). Head-to-head comparison data establishes BrPdR as a benchmark compound with defined antiherpes activity against HSV-1 and HSV-2, while the 5-iodo analog (IPdR) demonstrates higher potency [2]. This quantitative SAR baseline informs medicinal chemistry decisions when selecting halogen substituents for antiviral nucleoside optimization programs.

Selective N-/O-Alkylation for Pyrimidinone Conjugates

Derivatized 5-bromo enones/enaminones enable substituent-driven selective N- or O-alkylation of 4-(trihalomethyl)pyrimidin-2(1H)-ones, achieving sole product formation in 60–95% yields without protection group manipulation [3]. This application is particularly valuable for synthesizing di- and triheterocyclic conjugates where regioisomer purity directly impacts downstream biological activity. The methodology eliminates chromatographic separation of N- vs O-alkylated mixtures.

Sequential Lithiation–Cross-Coupling Functionalization

The 5-bromo substituent directs regioselective lithiation to the C-6 position of 2-amino-4(3H)-pyrimidinones, enabling introduction of diverse C-6 substituents while preserving the C-5 bromine as an orthogonal handle for subsequent cross-coupling [4]. This sequential functionalization strategy is not accessible with 4-bromo isomers or non-halogenated pyrimidinones, making the 5-bromo compound uniquely suited for constructing densely functionalized pyrimidinone scaffolds.

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling
5-Bromo as electrophilic partner; reactivity profile relative to chloro analogs
Cross-coupling yield and functional group tolerance
Antiviral nucleoside analog development
Halogen-dependent SAR benchmark at 5-position
HSV-1/HSV-2 activity comparison vs. iodo analog
Regioselective conjugate synthesis
Substituent-driven N- vs O-alkylation selectivity
Isomer purity and isolated yield
Orthogonal functionalization
Bromine as directing group and cross-coupling handle
C6 functionalization scope and subsequent coupling efficiency

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